3-Ethyl-2,6-diphenyl-4-propylpiperidin-4-ol
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Overview
Description
3-Ethyl-2,6-diphenyl-4-propylpiperidin-4-ol is a piperidine derivative, a class of compounds known for their significant role in the pharmaceutical industry. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds are crucial synthetic medicinal blocks for drug construction .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-2,6-diphenyl-4-propylpiperidin-4-ol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality. The use of automated systems in industrial settings ensures scalability and efficiency in the production process .
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-2,6-diphenyl-4-propylpiperidin-4-ol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where a nucleophile replaces a leaving group in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles like hydroxide ions (OH-), halide ions (Cl-, Br-)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines .
Scientific Research Applications
3-Ethyl-2,6-diphenyl-4-propylpiperidin-4-ol has various applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Ethyl-2,6-diphenyl-4-propylpiperidin-4-ol involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,6-Diphenylpiperidine: Another piperidine derivative with similar structural features.
4-Propylpiperidine: Shares the piperidine core but differs in the substituent groups.
3-Ethylpiperidine: Similar in having an ethyl group but lacks the diphenyl and propyl groups.
Uniqueness
3-Ethyl-2,6-diphenyl-4-pro
Properties
Molecular Formula |
C22H29NO |
---|---|
Molecular Weight |
323.5 g/mol |
IUPAC Name |
3-ethyl-2,6-diphenyl-4-propylpiperidin-4-ol |
InChI |
InChI=1S/C22H29NO/c1-3-15-22(24)16-20(17-11-7-5-8-12-17)23-21(19(22)4-2)18-13-9-6-10-14-18/h5-14,19-21,23-24H,3-4,15-16H2,1-2H3 |
InChI Key |
PKBJXKBRDPQZEK-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1(CC(NC(C1CC)C2=CC=CC=C2)C3=CC=CC=C3)O |
Origin of Product |
United States |
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